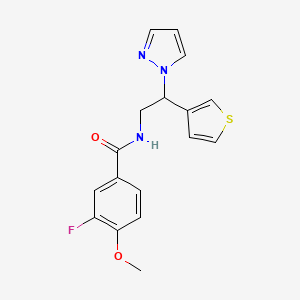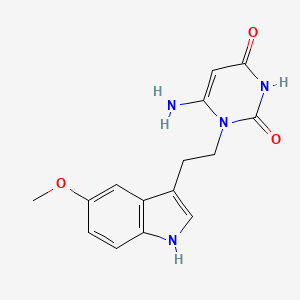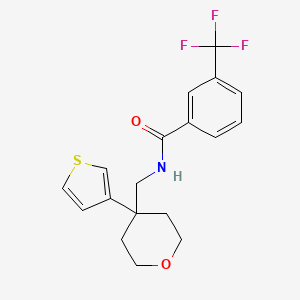![molecular formula C18H25FN2O2S B2865254 2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380078-25-9](/img/structure/B2865254.png)
2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein tyrosine kinase (PTK) enzyme.
作用机制
The mechanism of action of TAK-659 involves the inhibition of PTK enzyme activity. PTKs are enzymes that play a critical role in the regulation of cell growth, differentiation, and survival. By inhibiting PTK activity, TAK-659 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. TAK-659 has also been shown to inhibit the activation of signaling pathways that are involved in cancer cell survival and growth.
实验室实验的优点和局限性
TAK-659 has several advantages for use in laboratory experiments. It is a potent inhibitor of PTK enzyme activity, making it a valuable tool for studying the role of PTKs in cellular processes. TAK-659 has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
However, there are also limitations to using TAK-659 in laboratory experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, TAK-659 may have off-target effects on other enzymes or cellular processes, which could complicate its use in laboratory experiments.
未来方向
There are several future directions for research on TAK-659. One potential direction is to further investigate its potential as a cancer therapy. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, but further studies are needed to determine its efficacy and safety in humans.
Another potential direction is to investigate the role of PTKs in other cellular processes. TAK-659 is a potent inhibitor of PTK enzyme activity, and further research could help to elucidate the role of PTKs in other cellular processes, such as immune function and inflammation.
Overall, TAK-659 is a promising compound with potential applications in scientific research. Its potent inhibition of PTK enzyme activity makes it a valuable tool for studying the role of PTKs in cellular processes, and its potential as a cancer therapy warrants further investigation.
合成方法
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-bromoacetophenone to form 2-(4-fluorophenyl)-acetophenone. This intermediate is then reacted with morpholine and thian-4-ylmethyl chloride to form the final product, 2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide.
科学研究应用
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PTK, which is a key enzyme involved in many cellular processes, including cell growth, differentiation, and survival. TAK-659 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2S/c19-16-3-1-15(2-4-16)13-17(22)20-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h1-4H,5-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOFUQBCBTURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2865171.png)
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2865172.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2865174.png)
![1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline](/img/structure/B2865176.png)







![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)
